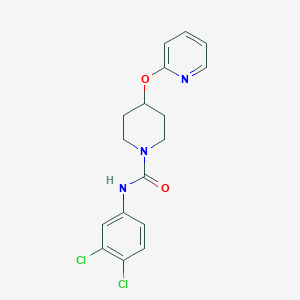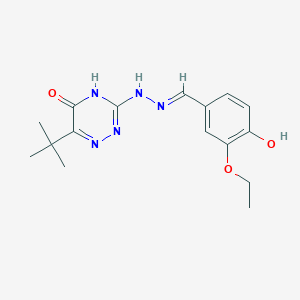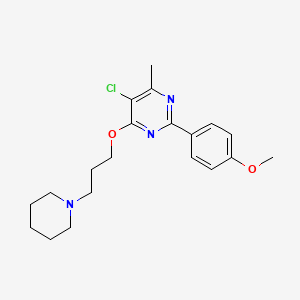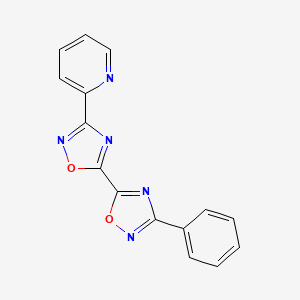
3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H18BrClN2O2S . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is complex, involving several functional groups including a bromo-substituted benzene ring, a sulfonamide group, and a piperidine ring .Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Prevention
Research has shown interest in methylbenzenesulfonamide compounds due to their active groups like pyridine, benzenesulfonyl, and bromine atoms. These small molecular antagonists are being explored for use as targeting preparations in the prevention of human HIV-1 infection. For example, the compound 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide has been synthesized and characterized, showing potential as candidate compounds for drug development in this field (Cheng De-ju, 2015).
Antimicrobial Activity
Some novel derivatives of the benzenesulfonamide class, such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, have been synthesized and found to exhibit significant antimicrobial activity on various strains of microbes. This highlights their potential in the development of new antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).
Photodynamic Therapy for Cancer Treatment
Compounds like zinc phthalocyanine substituted with benzenesulfonamide derivatives have been synthesized and show promising properties for use in photodynamic therapy, a treatment modality for cancer. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Inhibitors for Various Diseases
Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed and tested as inhibitors of human carbonic anhydrase isoforms, which are involved in diseases like glaucoma, epilepsy, obesity, and cancer. Some of these compounds have shown potent inhibitory effects, especially against the tumor-associated isoform hCA IX, indicating their potential as drug candidates (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).
Phospholipase A2 Inhibition
A series of N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino benzenesulfonamides have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. These inhibitors have shown significant effects in reducing the size of myocardial infarction in experimental models, suggesting their potential therapeutic application in cardiovascular diseases (H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of this compound and its potential applications in drug design.
Eigenschaften
IUPAC Name |
3-bromo-N-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S.ClH/c1-15(11-5-7-14-8-6-11)18(16,17)12-4-2-3-10(13)9-12;/h2-4,9,11,14H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUJFYGOJNLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2452789.png)




![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)
![Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate](/img/structure/B2452799.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)
